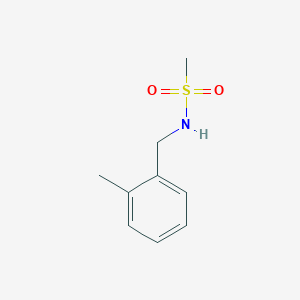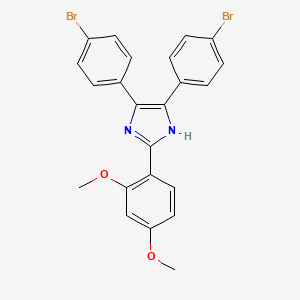
N-(2-methylbenzyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylbenzyl)methanesulfonamide, also known as MBSA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative that has been synthesized using various methods. MBSA has been found to have a wide range of biological and physiological effects, making it a valuable tool for researchers in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of N-(2-methylbenzyl)methanesulfonamide is not fully understood, but it is believed to act as a competitive inhibitor of carbonic anhydrase. N-(2-methylbenzyl)methanesulfonamide binds to the active site of the enzyme, preventing the binding of the substrate and inhibiting the catalytic activity of the enzyme. N-(2-methylbenzyl)methanesulfonamide has also been found to have an allosteric effect on the enzyme, causing a conformational change that further inhibits the enzyme activity.
Biochemical and Physiological Effects
N-(2-methylbenzyl)methanesulfonamide has been found to have a wide range of biochemical and physiological effects. One of the most significant effects of N-(2-methylbenzyl)methanesulfonamide is its ability to inhibit the activity of carbonic anhydrase. This inhibition can lead to a decrease in the production of bicarbonate ions, which can have significant effects on the regulation of pH in the body. N-(2-methylbenzyl)methanesulfonamide has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
N-(2-methylbenzyl)methanesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a valuable tool for the study of enzyme inhibition. N-(2-methylbenzyl)methanesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in research. However, N-(2-methylbenzyl)methanesulfonamide has some limitations as well. It has been found to have low solubility in water, which can make it difficult to use in aqueous solutions. N-(2-methylbenzyl)methanesulfonamide can also be toxic at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for the study of N-(2-methylbenzyl)methanesulfonamide. One potential direction is the development of N-(2-methylbenzyl)methanesulfonamide derivatives with improved solubility and toxicity profiles. These derivatives could be used in a wider range of applications and could potentially lead to the development of new drugs for the treatment of various diseases. Another potential direction is the study of the allosteric effects of N-(2-methylbenzyl)methanesulfonamide on carbonic anhydrase. Understanding these effects could lead to the development of new inhibitors with improved potency and specificity. Finally, the study of the anti-inflammatory and analgesic effects of N-(2-methylbenzyl)methanesulfonamide could lead to the development of new drugs for the treatment of inflammatory diseases.
合成方法
N-(2-methylbenzyl)methanesulfonamide can be synthesized using various methods, but the most common method is the reaction of 2-methylbenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-methylbenzyl)methanesulfonamide as a white solid that can be purified using recrystallization. The purity of the synthesized N-(2-methylbenzyl)methanesulfonamide can be determined using techniques such as thin-layer chromatography and high-performance liquid chromatography.
科学研究应用
N-(2-methylbenzyl)methanesulfonamide has been widely used in scientific research as a tool to study various biological and physiological processes. One of the most common applications of N-(2-methylbenzyl)methanesulfonamide is in the study of enzyme inhibition. N-(2-methylbenzyl)methanesulfonamide has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in the body. N-(2-methylbenzyl)methanesulfonamide has also been used to study the role of sulfonamides in the inhibition of bacterial growth.
属性
IUPAC Name |
N-[(2-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8-5-3-4-6-9(8)7-10-13(2,11)12/h3-6,10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASWFUWSHFRUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol](/img/structure/B5228706.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5228720.png)
![5-phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5228727.png)
![2,4-dichloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5228739.png)
![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228749.png)


![2-amino-4-(2-ethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5228766.png)

![cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B5228783.png)

![(4-(3-phenylpropyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5228803.png)

